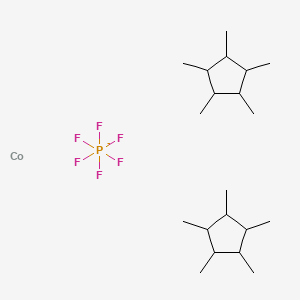
Cobalt;1,2,3,4,5-pentamethylcyclopentane;hexafluorophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt;1,2,3,4,5-pentamethylcyclopentane;hexafluorophosphate, also known as Bis(pentamethylcyclopentadienyl)cobalt hexafluorophosphate, is a coordination compound with the molecular formula C20H30CoF6P. This compound is notable for its unique structure, which includes a cobalt center coordinated to two pentamethylcyclopentadienyl ligands and a hexafluorophosphate anion. It is commonly used in research and industrial applications due to its interesting chemical properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt;1,2,3,4,5-pentamethylcyclopentane;hexafluorophosphate typically involves the reaction of cobalt salts with pentamethylcyclopentadiene in the presence of a suitable oxidizing agent. One common method involves the use of cobalt(II) chloride and pentamethylcyclopentadiene in a solvent such as tetrahydrofuran (THF), followed by oxidation with a reagent like silver hexafluorophosphate. The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, continuous flow reactors, and more efficient purification techniques to produce the compound in bulk quantities. The compound is typically purified by recrystallization or chromatography to achieve the desired purity levels .
化学反応の分析
Types of Reactions
Cobalt;1,2,3,4,5-pentamethylcyclopentane;hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states, often involving the use of strong oxidizing agents.
Reduction: It can also be reduced to lower oxidation states using reducing agents such as sodium borohydride.
Substitution: The pentamethylcyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like silver hexafluorophosphate or other strong oxidizers.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various ligands such as phosphines or amines can be used to replace the pentamethylcyclopentadienyl ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(I) species. Substitution reactions can result in a variety of cobalt complexes with different ligands .
科学的研究の応用
Cobalt;1,2,3,4,5-pentamethylcyclopentane;hexafluorophosphate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Investigated for its potential use in biological imaging and as a probe for studying metalloproteins.
Medicine: Explored for its potential therapeutic applications, particularly in the development of anticancer agents.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks (MOFs) and as a precursor for the synthesis of other cobalt complexes
作用機序
The mechanism by which Cobalt;1,2,3,4,5-pentamethylcyclopentane;hexafluorophosphate exerts its effects involves its ability to undergo redox reactions and coordinate with various ligands. The cobalt center can participate in electron transfer processes, making it useful in catalytic applications. Additionally, the compound’s ability to form stable complexes with different ligands allows it to interact with various molecular targets and pathways, contributing to its versatility in research and industrial applications .
類似化合物との比較
Similar Compounds
- Dicarbonylcyclopentadienyl cobalt (I)
- Hexaaminecobalt (III) chloride
- Chlorotris (triphenylphosphine)cobalt (I)
- Bis (cyclopentadienyl)cobalt (II) hexafluorophosphate
Uniqueness
Cobalt;1,2,3,4,5-pentamethylcyclopentane;hexafluorophosphate is unique due to its specific coordination environment and the presence of pentamethylcyclopentadienyl ligands. These ligands provide steric protection and electronic stabilization to the cobalt center, enhancing its reactivity and stability compared to other cobalt complexes. This makes it particularly useful in applications requiring robust and versatile cobalt catalysts .
特性
分子式 |
C20H40CoF6P- |
|---|---|
分子量 |
484.4 g/mol |
IUPAC名 |
cobalt;1,2,3,4,5-pentamethylcyclopentane;hexafluorophosphate |
InChI |
InChI=1S/2C10H20.Co.F6P/c2*1-6-7(2)9(4)10(5)8(6)3;;1-7(2,3,4,5)6/h2*6-10H,1-5H3;;/q;;;-1 |
InChIキー |
IBIANWAAMVXBKO-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(C(C1C)C)C)C.CC1C(C(C(C1C)C)C)C.F[P-](F)(F)(F)(F)F.[Co] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


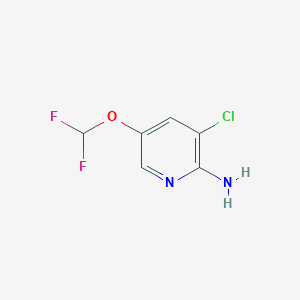
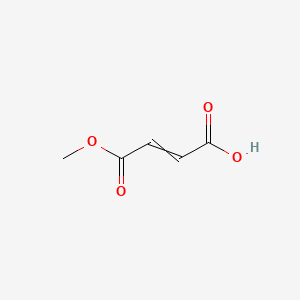

![N-ethyl-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]-N-phenylacetamide](/img/structure/B12505952.png)

![tert-butyl (1R,5S,6S)-6-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12505966.png)
![({2-[(Diphenylphosphanyl)methyl]cyclohexyl}methyl)diphenylphosphane](/img/structure/B12505973.png)
![(2R)-4-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12505975.png)
![6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12505982.png)
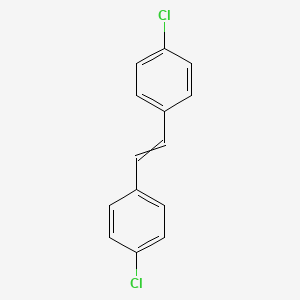
![Methyl (2R,4R)-4-[(tert-Butyldiphenylsilyl)oxy]-1-Boc-pyrrolidine-2-carboxylate](/img/structure/B12505994.png)
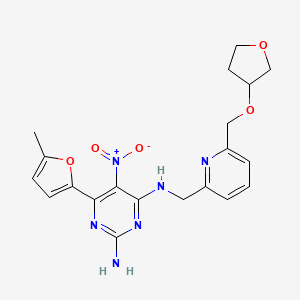
![Trimethyl(thieno[3,2-b]thiophen-2-yl)stannane](/img/structure/B12506003.png)
![[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B12506004.png)
